Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyclopropyl-6-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-9(2)18-13(22)8-21-16-14(15(20-21)11-5-6-11)12(17(23)24-4)7-10(3)19-16/h7,9,11H,5-6,8H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLPQSIGWAKCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclization
A modified Knorr pyrazole synthesis is employed using β-keto esters and hydrazines. For example:
-
Reactants : Ethyl 3-cyclopropyl-3-oxopropanoate and methylhydrazine.
-
Conditions : Reflux in ethanol (12 h, 80°C).
Mechanistic Insight :
The reaction proceeds through enol tautomerization of the β-keto ester, followed by nucleophilic attack by hydrazine and subsequent cyclodehydration.
Functionalization at Position 1
Alkylation with 2-Chloro-N-Isopropylacetamide
The 2-(isopropylamino)-2-oxoethyl side chain is introduced via nucleophilic substitution:
-
Reactants : Pyrazole intermediate and 2-chloro-N-isopropylacetamide.
-
Conditions : NaH, DMF, 0°C → RT, 8 h.
Side Reaction Mitigation :
Esterification at Position 4
Methyl Ester Formation
The carboxylate group is esterified using methanol under acidic conditions:
-
Reactants : Pyrazole-4-carboxylic acid and SOCl₂/MeOH.
-
Procedure :
-
Convert acid to acyl chloride (SOCl₂, reflux, 2 h).
-
Quench with MeOH (0°C, 1 h).
-
Optimization Data
Table 1: Comparative Analysis of Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Pyrazole formation | Ethanol, 80°C, 12 h | 68–72 | 95.2 |
| Cyclopropanation | Zn(Cu), CH₂I₂, THF | 55–60 | 91.8 |
| Alkylation at N1 | NaH, DMF, 8 h | 65–70 | 97.1 |
| Esterification | SOCl₂/MeOH | 85–90 | 99.0 |
Catalytic Systems for Cross-Coupling
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
For late-stage functionalization:
-
Catalyst : Xantphos-Pd-G3 (1.5 mol%).
-
Ligand : Xantphos (3 mol%).
-
Conditions : t-BuONa, 100°C, 18 h.
Purification Strategies
Chromatographic Methods
Recrystallization
Scalability and Industrial Relevance
Pilot-Scale Synthesis (1 kg Batch)
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Pd catalysts | 12,000 | 38 |
| Specialty ligands | 8,500 | 27 |
| Cyclopropanation reagents | 4,200 | 13 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound to three structurally related pyrazolo[3,4-b]pyridine derivatives from the provided evidence, focusing on substituent variations, molecular properties, and inferred functional implications.
Table 1: Structural and Molecular Comparison
Key Comparison Points
This contrasts with ’s 2-ethoxy-2-oxoethyl (lacking amino functionality) and –3’s 4-fluorophenyl (providing aromatic π-π interactions) . The isopropylamide group in the target may enhance solubility or target specificity compared to the ethoxy ester or fluorophenyl groups.
Position 6 Substituent :
- The target compound has a methyl group at C6, which is less sterically bulky than the cyclopropyl ( ), furan ( ), or thiophene ( ). Smaller substituents like methyl may improve metabolic stability but reduce binding affinity in certain targets.
Functional Group Implications :
- The methyl ester at C4 is conserved across all compounds, suggesting its role as a critical pharmacophore.
- Heterocyclic vs. Aliphatic Substituents : –3’s furan and thiophene at C6 offer conjugated systems for electronic interactions, whereas the target’s methyl group and ’s cyclopropyl prioritize steric and hydrophobic effects.
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight is likely intermediate between (317.345) and –3 (~393). The isopropylamide group may increase polarity compared to ’s ethoxy ester or –3’s aromatic/heterocyclic groups.
Research Implications and Limitations
- Bioactivity : The isopropylamide group in the target may mimic kinase-binding motifs (e.g., ATP-competitive inhibitors), whereas –3’s aromatic groups could target GPCRs or cytochrome P450 enzymes .
- Synthetic Challenges : Introducing the cyclopropyl group (C3 in the target vs. C6 in ) may require regioselective synthesis strategies.
- Limitations : Absence of empirical data (e.g., IC₅₀, solubility) restricts definitive conclusions. Further studies should prioritize synthesizing the target compound and benchmarking it against these analogs.
Biological Activity
Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018141-99-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 330.38 g/mol. The structure is characterized by a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and an isopropylamino substituent, contributing to its unique biological profile.
Antiproliferative Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the growth of:
- Breast Cancer Cell Lines : Notably, the compound was evaluated against several breast cancer cell lines including MCF-7 and MDA-MB-231. The IC50 values observed were indicative of potent cytotoxicity, with some derivatives achieving IC50 values as low as 3 μM in specific cell lines .
- Hematologic Tumor Cell Lines : The compound was also tested on hematologic tumor cell lines such as K-562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia), where it exhibited significant cytotoxic effects .
The mechanism through which this compound exerts its effects appears to be multifaceted:
- Inhibition of Cell Cycle Progression : Studies suggest that this compound may interfere with the cell cycle, particularly at the G2/M phase transition.
- Induction of Apoptosis : Evidence indicates that the compound can induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : Certain derivatives have been shown to inhibit kinases involved in tumor growth signaling pathways .
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridines to elucidate their structure-activity relationships. A notable study synthesized multiple derivatives and assessed their biological activity against different cancer cell lines. The findings highlighted that modifications to substituents significantly influenced antiproliferative activity:
| Compound | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| 4a | -NO₂ at para position | 1.30 ± 0.28 | SKBR3 |
| 4u | -C₂H₅ at para position | 4.75 ± 1.20 | MCF7 |
| 4c | -CF₃ at meta position | ~3.00 | BT549 |
This table summarizes key findings from SAR studies that demonstrate how specific functional groups affect potency against breast cancer cell lines .
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of this compound, further research is needed to evaluate its effects in vivo. Preliminary animal studies suggest favorable pharmacokinetics and bioavailability, indicating potential for therapeutic applications .
Q & A
Q. What are the standard analytical techniques for confirming the structural integrity and purity of this compound?
Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to verify substituent positions and cyclopropane geometry. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) ensures batch consistency . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable. For purity assessment, combine HPLC with thermogravimetric analysis (TGA) to detect residual solvents or degradation products.
Basic Question
Q. How can researchers optimize the synthetic yield of this pyrazolo[3,4-b]pyridine derivative?
Methodological Answer: Key steps include:
- Cyclopropane Introduction : Use transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with 3-cyclopropyl boronic esters under inert atmospheres to preserve stereochemical integrity.
- Amide Bond Formation : Activate the 2-(isopropylamino)-2-oxoethyl group via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF to minimize hydrolysis .
- Solvent Optimization : Replace traditional solvents (THF, DCM) with ionic liquids (e.g., [bmim][BF₄]) to enhance reaction rates and yields, as demonstrated in analogous pyrazolo[3,4-b]pyridinone syntheses .
Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively.
Advanced Question
Q. What computational strategies predict the compound’s pharmacokinetic properties and target binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or CDK inhibitors) by aligning the pyrazolo[3,4-b]pyridine core with ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .
- ADMET Prediction : Apply QSAR models in SwissADME or ADMETLab 2.0 to estimate metabolic stability (CYP3A4/2D6 liability), blood-brain barrier permeability, and solubility (LogP ~3.2 predicted).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in physiological conditions.
Advanced Question
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) impact biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying ring sizes (cyclopropane to cyclohexane) and test in enzyme inhibition assays (IC₅₀ values). For example, cyclopropane’s strain energy may enhance binding rigidity compared to bulkier substituents .
- Electron-Withdrawing Groups : Replace the methyl ester with trifluoromethyl or nitro groups to evaluate effects on cellular uptake (via Caco-2 permeability assays) and target engagement (SPR binding kinetics).
- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) of derivatives to identify metabolically resistant scaffolds .
Advanced Question
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Oncology : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition. Monitor toxicity via serum ALT/AST levels and body weight changes .
- Neuroinflammation : Test in LPS-induced murine neuroinflammation models, quantifying cytokine (IL-6, TNF-α) suppression in cerebrospinal fluid via ELISA.
- Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats with LC-MS/MS quantification of plasma concentrations over 24 hours to calculate AUC and Cₘₐₓ .
Basic Question
Q. How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Standardized Protocols : Adopt USP <1236> guidelines for equilibrium solubility measurements (shake-flask method in PBS at pH 7.4 and simulated gastric fluid).
- Particle Size Control : Use micronization (jet milling) to ensure uniform particle distribution (D90 <10 µm) .
- Co-Solvent Systems : Test solubilization with β-cyclodextrin (10–20% w/v) or TPGS (d-α-tocopherol polyethylene glycol succinate) to mimic physiological conditions .
Advanced Question
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-Wide Profiling : Screen against panels of 468 kinases (DiscoverX KINOMEscan) at 1 µM to identify selectivity clusters.
- Covalent Modification : Introduce acrylamide warheads to the isopropylamino group for irreversible binding to cysteine residues in target kinases (e.g., EGFR T790M mutants) .
- Proteomics Analysis : Perform SILAC (stable isotope labeling by amino acids in cell culture) to quantify off-target protein engagement in HEK293 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
